molecular formula C13H17N3O2 B2945440 N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 425616-79-1

N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2945440
CAS No.: 425616-79-1
M. Wt: 247.298
InChI Key: UNZKMRJPKZCKQO-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl group and a pyridin-2-ylmethyl group attached to an ethanediamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the reaction of cyclopentylamine with pyridine-2-carboxaldehyde, followed by the addition of ethanediamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases can be employed to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions throughout the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-cyclopropyl-N-pyridin-2-yl-1,2-oxazole-5-carboxamide
  • N-(pyridin-2-yl)imidates
  • N-(pyridin-2-yl)amides

Uniqueness

N-cyclopentyl-N’-[(pyridin-2-yl)methyl]ethanediamide stands out due to its specific combination of a cyclopentyl group and a pyridin-2-ylmethyl group attached to an ethanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-cyclopentyl-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(13(18)16-10-5-1-2-6-10)15-9-11-7-3-4-8-14-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZKMRJPKZCKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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